molecular formula C20H17F2N3OS2 B2498209 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 708990-66-3

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2498209
CAS No.: 708990-66-3
M. Wt: 417.49
InChI Key: AOJUICXHJCOXTJ-UHFFFAOYSA-N
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Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of difluoromethyl and sulfanyl groups attached to a phenyl ring, along with a pyrimidinyl sulfanyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, including the introduction of difluoromethyl and sulfanyl groups to the phenyl ring, followed by the formation of the pyrimidinyl sulfanyl acetamide moiety. Common reagents used in these reactions include difluoromethyl sulfide, phenylboronic acid, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine
  • N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Uniqueness

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3OS2/c1-13-11-17(14-5-3-2-4-6-14)25-20(23-13)27-12-18(26)24-15-7-9-16(10-8-15)28-19(21)22/h2-11,19H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJUICXHJCOXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)SC(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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